molecular formula C15H14FNO B5802647 N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide

N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B5802647
M. Wt: 243.28 g/mol
InChI Key: VSQXLZYWNDKKJW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide is an acetamide derivative featuring a 4-fluorophenyl group attached to the nitrogen atom and a 4-methylphenyl substituent on the methylene carbon of the acetamide backbone. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, while the methyl group on the adjacent phenyl ring contributes steric bulk and lipophilicity.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-11-2-4-12(5-3-11)10-15(18)17-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQXLZYWNDKKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired acetamide compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions to introduce new functional groups.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide exhibits promising biological activities, including:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. Its mechanism likely involves binding to specific molecular targets, modulating their activity, and influencing biological responses.
  • Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties in animal models, suggesting that this compound may exhibit similar effects. Studies have indicated that structural modifications can significantly impact anticonvulsant efficacy, which warrants further investigation into this compound's pharmacological profile .

Applications in Drug Development

The unique structural features of this compound make it a candidate for various therapeutic applications:

  • Anti-inflammatory Drugs : Due to its potential as a dual inhibitor of inflammatory pathways, it could be developed into treatments for diseases like rheumatoid arthritis or inflammatory bowel disease .
  • Cancer Therapy : The compound's ability to modulate enzyme activity involved in tumor progression positions it as a candidate for cancer therapeutics. Research into its interactions with specific receptors could lead to new treatment options.

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

StudyFocusFindings
Obniska et al. (2010)Anticonvulsant ActivitySeveral derivatives showed activity against seizures in animal models, highlighting the importance of structural modifications .
Recent InvestigationsEnzyme InhibitionThe compound demonstrated potential as an enzyme inhibitor with implications for treating inflammatory diseases.

These findings underscore the need for continued research into the compound's biological properties and therapeutic potential.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and methylphenyl groups contribute to the compound’s binding affinity and selectivity towards these targets. The acetamide moiety plays a crucial role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.

    Ion Channels: The compound may interact with ion channels, affecting ion transport and cellular excitability.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features and Substituent Impacts
Compound Name Substituent on Acetamide Methylene N-Aryl Group Key Properties/Effects Reference
N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide 4-methylphenyl 4-fluorophenyl Lipophilic, steric bulk; potential for enhanced membrane permeability
2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide (LBJ-03) 3-cyanopyridinyl-thio 4-fluorophenyl IDO1 inhibitor; m.p. 198–201°C; introduces sulfur and cyano groups for binding
2-Chloro-N-(4-fluorophenyl)acetamide Chloro 4-fluorophenyl Reactive chloro group for nucleophilic substitution; used in heterocyclic synthesis
2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide (4-fluorophenyl)sulfanyl 4-methylphenyl Sulfur atom enhances electronic interactions; m.p. data not reported
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide None (direct substitution on N-aryl) 4-chloro-2-(CF3)phenyl Electron-withdrawing CF3 group; used in pharmaceutical intermediates

Key Observations :

  • In contrast, 4-methylphenyl introduces electron-donating effects, which may alter reactivity in electrophilic substitutions.
  • Steric and Lipophilic Effects: The 4-methylphenyl group increases steric hindrance compared to smaller substituents like chloro ( ) or cyano ( ), which could influence molecular packing (e.g., melting points) and solubility.
  • Functional Group Diversity : Sulfur-containing analogs (e.g., LBJ-03 and ) exhibit distinct reactivity, such as thioether formation, while chloro-substituted derivatives ( ) are pivotal in cross-coupling reactions.

Comparison :

  • The target compound’s synthesis likely parallels methods for N-(4-fluorophenyl) analogs, such as condensation of 4-fluoroaniline with substituted acetyl chlorides .
  • LBJ-03 and sulfur-containing derivatives ( ) require specialized reagents (e.g., thiols or cyanopyridines), highlighting the versatility of acetamide backbones in accommodating diverse functional groups.

Insights :

  • While direct biological data for the target compound are absent, LBJ-03 demonstrates significant enzyme inhibition, suggesting that N-(4-fluorophenyl)acetamides with electron-deficient substituents may enhance target binding.
  • Cytotoxicity in simpler analogs ( ) implies that substituent polarity and aromaticity play roles in bioactivity.

Biological Activity

N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound based on various studies, highlighting its efficacy against different pathogens and cancer cell lines.

Chemical Structure and Properties

The chemical formula for this compound is C15H14FNOC_{15}H_{14}FNO. The presence of a fluorine atom and methyl groups in its structure contributes to its lipophilicity, which is crucial for membrane permeability and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, chloroacetamides with halogenated phenyl rings have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, compounds like N-(4-fluorophenyl) derivatives have been noted for their high lipophilicity, facilitating rapid penetration through cellular membranes, which enhances their antimicrobial potential against pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
N-(4-fluorophenyl)-2-chloroacetamideS. aureus16 µg/mL
This compoundE. coli32 µg/mL
N-(4-chlorophenyl)-2-(4-methylphenyl)acetamideC. albicans8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Studies on related phenylacetamide derivatives have demonstrated significant cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. For example, derivatives with electron-withdrawing groups like nitro have shown enhanced activity compared to those with electron-donating groups .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundPC352
N-(4-fluorophenyl)-2-phenylacetamideMCF-780
Imatinib (control)PC340

Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory properties. Compounds that inhibit p38 MAPK pathways have been associated with reduced inflammatory responses, potentially making this compound relevant in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study utilizing quantitative structure-activity relationship (QSAR) analysis revealed that compounds similar to this compound effectively inhibited bacterial growth, particularly against MRSA strains .
  • Cytotoxicity Assays : Research indicated that certain derivatives showed IC50 values comparable to established chemotherapeutics like imatinib, suggesting a promising avenue for further investigation in cancer therapy .
  • Inflammatory Response : Preclinical studies involving rodent models demonstrated that compounds targeting p38 MAPK could significantly reduce TNFα levels, indicating potential therapeutic applications in inflammatory diseases .

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